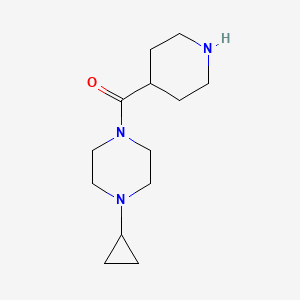

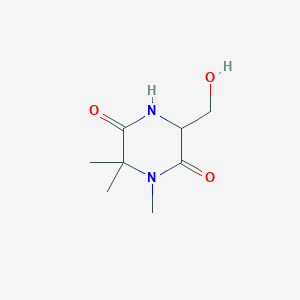

![molecular formula C12H23ClN2O B1464324 3-氯-1-[4-(3-甲基丁基)哌嗪-1-基]丙انون CAS No. 1178290-72-6](/img/structure/B1464324.png)

3-氯-1-[4-(3-甲基丁基)哌嗪-1-基]丙انون

描述

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential biological and industrial applications. It is a part of a larger class of compounds known as piperazine derivatives, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . For example, the 1H-NMR spectrum of a similar compound, 3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline, is as follows: δ: 2.64 (3H, s, CH3), 3.35 (4H, m, H2-3’+H2-5’), 3.56 (4H, m, H2-2’+H2-6’), 6.95–7.03 (3H, m, Ar), 7.63–7.66 (2H, m, Ar), 7.89–7.92 (1H, m, Ar), 8.36–8.40 (1H, m, Ar) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include intramolecular cyclization and direct interaction of hydrazonoyl chlorides with N-substituted piperazine .Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one is 246.78 g/mol. More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用

哌嗪衍生物的设计和合成

一系列新型哌嗪衍生物表现出显着的抗抑郁和抗焦虑活性。这些化合物以 2-乙酰呋喃为原料合成,并经过一系列化学反应,包括克莱森-施密特缩合和曼尼希反应。使用波索尔特行为绝望测试研究了抗抑郁活性,并通过十字迷宫方法研究了抗焦虑活性,结果显示不动时间明显减少,抗焦虑活性显着 (J. Kumar 等人,2017)。

稳定性测试中的分析应用

拉曼光谱和气相色谱用于稳定性测试

使用拉曼光谱和气相色谱-火焰离子化检测分析了某些精神活性物质(包括哌嗪衍生物 MT-45)的稳定性。该研究旨在了解储存时间和温度条件对这些物质稳定性的影响,考虑到它们在长期和不当储存期间不稳定性相关的健康风险 (O. Frączak 等人,2020)。

治疗和诊断应用

σ 受体配体 PB28 的类似物用于肿瘤学

σ 受体配体 PB28 的类似物被设计为具有降低的亲脂性,可作为治疗和/或诊断应用在肿瘤学中使用。该研究涉及修改化学结构以获得更好的药代动力学特征,同时保留对受体亚型的亲和力,展示了靶向癌症治疗的潜力 (C. Abate 等人,2011)。

抗肿瘤活性

基于哌嗪的氨基醇作为抗肿瘤剂

合成了哌嗪衍生物并测试了它们对肿瘤 DNA 甲基化过程的影响。这些化合物表现出显着的作用,突出了哌嗪衍生物在抗肿瘤策略中的潜力,并作为进一步药理研究的课题 (N. Hakobyan 等人,2020)。

未来方向

The development of new analogs of bioactive heterocyclic compounds, such as 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one, is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on exploring the biological activities of these compounds and their potential applications in various fields.

作用机制

Target of Action

It is known that piperazine derivatives, which are structurally similar to this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to induce changes that result in its biological activity .

Biochemical Pathways

It is known that piperazine derivatives can affect various biochemical pathways, leading to their wide range of biological activities .

Pharmacokinetics

It is known that the synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

It is known that piperazine derivatives can have various effects at the molecular and cellular level, contributing to their wide range of biological activities .

生化分析

Biochemical Properties

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain piperazine derivatives, which exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities . The nature of these interactions often involves binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperazine derivatives, including 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one, have been found to act as dopamine and serotonin antagonists, impacting neurotransmitter signaling in neuronal cells . This can lead to changes in cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular functions. For instance, piperazine derivatives have been shown to interact with dopamine and serotonin receptors, altering neurotransmitter signaling pathways . This interaction can result in the modulation of various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperazine derivatives can exhibit varying degrees of stability and degradation, impacting their efficacy and duration of action . Long-term exposure to 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one may lead to sustained changes in cellular functions.

Dosage Effects in Animal Models

The effects of 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, piperazine derivatives have been studied for their antipsychotic and antimicrobial activities, with dosage-dependent effects observed in animal models . High doses of 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one may result in toxicity and adverse reactions.

Metabolic Pathways

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Piperazine derivatives are known to undergo metabolic transformations, affecting their bioavailability and activity . The compound’s impact on metabolic flux and metabolite levels can influence its overall pharmacological profile.

Transport and Distribution

The transport and distribution of 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can determine its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall efficacy.

属性

IUPAC Name |

3-chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClN2O/c1-11(2)4-6-14-7-9-15(10-8-14)12(16)3-5-13/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCGHSAXHKITNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCN(CC1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)

![Ethyl 5-benzyl-6-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1464242.png)

![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464244.png)

![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)

![Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1464249.png)

![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)

![[(3-Chloro-4-methoxyphenyl)amino]carbonitrile](/img/structure/B1464253.png)

![3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid](/img/structure/B1464259.png)